4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid
Brand Name: Vulcanchem
CAS No.: 1261929-07-0
VCID: VC0059268
InChI: InChI=1S/C14H8F2O4/c15-11-5-7(1-3-9(11)13(17)18)8-2-4-10(14(19)20)12(16)6-8/h1-6H,(H,17,18)(H,19,20)
SMILES: C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)F)F)C(=O)O
Molecular Formula: C14H8F2O4
Molecular Weight: 278.211

4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid

CAS No.: 1261929-07-0

Cat. No.: VC0059268

Molecular Formula: C14H8F2O4

Molecular Weight: 278.211

* For research use only. Not for human or veterinary use.

4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid - 1261929-07-0

Specification

CAS No. 1261929-07-0
Molecular Formula C14H8F2O4
Molecular Weight 278.211
IUPAC Name 4-(4-carboxy-3-fluorophenyl)-2-fluorobenzoic acid
Standard InChI InChI=1S/C14H8F2O4/c15-11-5-7(1-3-9(11)13(17)18)8-2-4-10(14(19)20)12(16)6-8/h1-6H,(H,17,18)(H,19,20)
Standard InChI Key PSAXGLIYDQKPDK-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)F)F)C(=O)O

Introduction

4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid is a synthetic organic compound with the molecular formula C14H8F2O4C_{14}H_8F_2O_4. It is part of the biphenyl dicarboxylic acid family and features fluorine substitutions that contribute to its unique chemical properties. The compound has been studied for its structural characteristics and potential applications in material science and pharmaceuticals.

Synthesis and Derivatives

The synthesis of 4-(4-carboxy-3-fluorophenyl)-2-fluorobenzoic acid typically involves fluorination reactions on biphenyl derivatives, followed by carboxylation. Its derivatives, such as 3,3'-difluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid, are structurally similar and share comparable properties .

Applications and Potential Uses

Although specific applications for this compound are not widely documented, its structural features suggest potential uses in:

  • Pharmaceutical Research: The presence of fluorine atoms can enhance bioavailability and metabolic stability in drug design.

  • Material Science: As a biphenyl derivative, it may serve as a precursor for polymers or other advanced materials.

Computational Data

The compound's electronic properties have been studied computationally using descriptors such as:

  • HOMO-LUMO gap (indicative of chemical reactivity).

  • Dipole moment (related to solubility and interaction with solvents).
    These calculations help predict its behavior in various chemical environments.

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